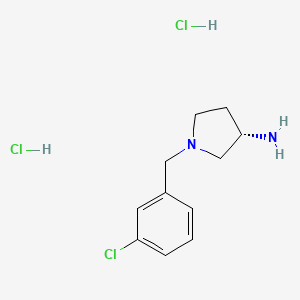

(S)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride, commonly known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK is a derivative of ketamine, a widely used anesthetic drug. DCK has been gaining popularity in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Anticonvulsant Activity

Research has explored the synthesis of new compounds related to pyrrolidine derivatives for their potential anticonvulsant activities. A study by Kamiński et al. (2015) synthesized and evaluated a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, for their anticonvulsant activity in animal models of epilepsy. The study found that several derivatives exhibited activity in maximal electroshock (MES) seizure models, particularly the 3-(trifluoromethyl)anilide derivatives, highlighting the importance of the pyrrolidine core for anticonvulsant activity (Kamiński, Wiklik, & Obniska, 2015).

Antimalarial Activity

Pandey et al. (2016) investigated a new series of pyrrolidine-acridine hybrids in combination with artemisinin derivatives for their antimalarial effects. The study synthesized and evaluated the compounds for their antimalarial and cytotoxic effects, finding that certain hybrids, particularly 6-Chloro-N-(4-(3-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)butyl)-2-methoxyacridin-9-amine, showed potent antimalarial activity in a rodent malaria model. This suggests the potential of pyrrolidine derivatives in developing new artemisinin-based combination therapies for malaria (Pandey et al., 2016).

Metabolic and Excretory Studies

Tang et al. (2002) conducted a study on the metabolism and excretion of a potent agonist of the human beta3-adrenergic receptor in rats. The study identified several metabolites in rat bile following administration of the compound, including derivatives resulting from N-dealkylation and the formation of conjugated metabolites. This research provides insights into the metabolic pathways and potential pharmacokinetic behavior of compounds related to pyrrolidine derivatives (Tang et al., 2002).

Pyrrolidine as a Versatile Scaffold in Drug Discovery

Li Petri et al. (2021) reviewed the use of the pyrrolidine ring, a five-membered nitrogen heterocycle, in medicinal chemistry for developing treatments for human diseases. The review highlighted the versatility of the pyrrolidine scaffold in exploring pharmacophore space, contributing to the stereochemistry of molecules, and providing increased three-dimensional coverage. This underscores the importance of pyrrolidine derivatives in the design of bioactive compounds with target selectivity (Li Petri et al., 2021).

properties

IUPAC Name |

(3S)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H/t11-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLFQEVGXGPFFV-IDMXKUIJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC(=CC=C2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2=CC(=CC=C2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B3011477.png)

![(1S,5S)-2-Azabicyclo[3.2.0]heptane](/img/structure/B3011480.png)

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea](/img/structure/B3011481.png)

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011482.png)

![ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B3011485.png)

![2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane](/img/structure/B3011492.png)

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3011493.png)